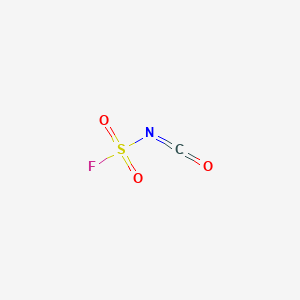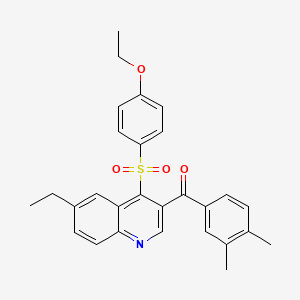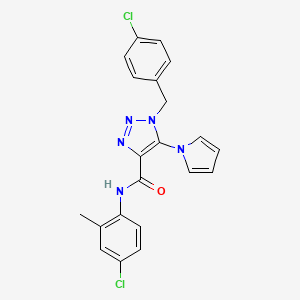
Acetic acid, 2-(2,2-dimethylpropoxy)-
Vue d'ensemble
Description
Acetic acid, 2-(2,2-dimethylpropoxy)- is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.186. The purity is usually 95%.
BenchChem offers high-quality Acetic acid, 2-(2,2-dimethylpropoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, 2-(2,2-dimethylpropoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Chemistry Applications
A study by Baasandorj et al. (2014) highlights the use of proton-transfer-reaction mass spectrometry (PTR-MS) for measuring acetic and formic acids. This research underscores the technique's sensitivity and its potential application in quantifying atmospheric concentrations of acetic acid, despite challenges from isobaric interferences like ethyl acetate and peroxyacetic acid (Baasandorj, M., Millet, D., Hu, L., Mitroo, Dhruv, & Williams, B. (2014)).
Synthetic Chemistry Innovations
Research by Qian et al. (2016) introduces a novel route for acetic acid production via methanol hydrocarboxylation with CO2 and H2, utilizing a Ru–Rh bimetallic catalyst. This process represents a significant advancement in synthetic chemistry, offering a sustainable alternative for acetic acid synthesis (Qian, Qingli, Zhang, Jingjing, Cui, Meng, & Han, B. (2016)).
Environmental Impact Studies
Arsenijević et al. (2008) conducted a study on preventing dimethylamine vapors emission in a herbicide production plant. Their work focuses on an air pollution control system that significantly reduces emissions, highlighting the environmental applications of studying acetic acid derivatives (Arsenijević, Z., Grbić, B., Grbavčić, Ž., Miletić, S., Savčić, G., Radić, N., & Garic-Grulovic, R. (2008)).
Material Science and Catalysis
A study by Ji Qi and P. Christopher (2019) on atomically dispersed Rh active sites on oxide supports for gas-phase methanol carbonylation to acetic acid showcases the role of controlled acidity in catalysis. Their findings offer insights into optimizing catalytic processes for acetic acid production, demonstrating significant implications for material science (Ji Qi & Christopher, P. (2019)).
Mécanisme D'action
Target of Action
It is known that acetic acid, a related compound, acts as an antimicrobial agent used to treat susceptible infections of the external auditory canal .
Mode of Action
It is used locally, occasionally internally, as a counterirritant and also as a reagent .
Biochemical Pathways
Acetic acid, a related compound, is a product of the oxidation of ethanol and of the destructive distillation of wood . It is also known that acetic acid has diversified into several chemical sectors such as food, pharma, chemical, textile, polymer, medicinal, cosmetics etc .
Result of Action
Acetic acid, a structurally similar compound, is known to have antimicrobial properties and is used to treat infections in the ear canal .
Propriétés
IUPAC Name |
2-(2,2-dimethylpropoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)5-10-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEKRYXTFPIDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(5-Bromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B2967270.png)
![Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2967272.png)
![N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2967273.png)
![4-[2-(2-Methylpropyl)oxiran-2-yl]oxane](/img/structure/B2967274.png)
![1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2967276.png)

![2-Chloro-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]acetamide](/img/structure/B2967279.png)

![3-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)propanoic acid](/img/structure/B2967282.png)
![6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride](/img/structure/B2967283.png)



![3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2967289.png)
